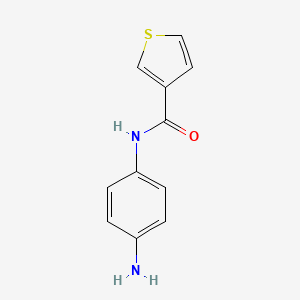

N-(4-Aminophenyl)thiophene-3-carboxamide

Description

N-(4-Aminophenyl)thiophene-3-carboxamide belongs to the broader class of thiophene (B33073) carboxamides, a group of compounds that have garnered significant attention for their diverse pharmacological potential. The structure, featuring a central thiophene ring linked to an aminophenyl group via a carboxamide bridge, presents a unique scaffold for the development of targeted therapeutic agents.

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The thiophene nucleus is considered a bioisostere of the phenyl ring, meaning it can often replace a benzene (B151609) ring in a drug molecule without loss of biological activity, while potentially improving pharmacokinetic properties. nih.goveprajournals.com

The carboxamide linkage is a common feature in many drug molecules, contributing to their ability to form hydrogen bonds with biological targets such as enzymes and receptors. In the context of thiophene derivatives, the position of the carboxamide group on the thiophene ring is crucial for determining the compound's biological activity. Research has shown that both thiophene-2-carboxamides and thiophene-3-carboxamides are actively being investigated, with the specific substitution pattern influencing the compound's therapeutic potential. mdpi.comnih.gov

The two core components of this compound, the aminophenyl group and the thiophene-3-carboxamide (B1338676) core, each contribute significantly to its scientific interest.

The aminophenyl moiety is a key structural feature in many biologically active compounds. The primary amine group can act as a hydrogen bond donor and a basic center, facilitating interactions with biological targets. Furthermore, the aniline (B41778) substructure is a versatile synthetic handle, allowing for further chemical modifications to optimize a compound's properties. In drug design, the aminophenyl group has been incorporated into various kinase inhibitors and other therapeutic agents. nih.govnih.gov

The thiophene-3-carboxamide scaffold has been the subject of intensive research, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The thiophene-3-carboxamide core can act as a scaffold to which different substituents can be attached to achieve selective inhibition of specific kinases. For instance, derivatives of thiophene-3-carboxamide have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govresearchgate.net

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research on its close analogs provides a clear indication of the scientific interest in this class of compounds. The primary research trajectory for thiophene-3-carboxamide derivatives is in the discovery of novel kinase inhibitors for the treatment of cancer.

Researchers are actively exploring the structure-activity relationships (SAR) of these compounds by systematically modifying the substituents on both the thiophene and the phenyl rings. For example, studies on related 2-amino-3-carboxy-4-phenylthiophenes have demonstrated that the nature of the substituent on the phenyl ring significantly influences the compound's inhibitory activity against atypical protein kinase C (aPKC). nih.gov

Another significant area of investigation is the development of multi-target kinase inhibitors. The thienyl-acrylonitrile derivatives, which share structural similarities with thiophene carboxamides, have been shown to inhibit multiple kinases, including VEGFR-2, and exhibit both antineoplastic and antiangiogenic effects in hepatocellular carcinoma models. nih.gov

The synthesis of novel thiophene-3-carboxamide derivatives and their evaluation for antiproliferative activity against various cancer cell lines is a common theme in the current literature. These studies often involve molecular docking simulations to predict the binding modes of the compounds with their target kinases, providing a rationale for the observed biological activity and guiding the design of more potent analogs. nih.gov

Below are interactive data tables summarizing findings from research on related thiophene carboxamide derivatives.

Table 1: Biological Activity of Selected Thiophene Carboxamide Analogs

| Compound ID | Structure | Target/Assay | Activity (IC50/Inhibition) | Reference |

| Compound 14d (analog) | Thiophene-3-carboxamide derivative | VEGFR-2 Inhibition | IC50 = 191.1 nM | nih.gov |

| Thio-Iva (analog) | Thienyl-acrylonitrile derivative | VEGFR-2 Inhibition | ~90% inhibition | nih.gov |

| Compound 6 (analog) | 2-amino-3-carboxy-4-phenylthiophene | aPKCζ Inhibition | EC50 in low nanomolar range | nih.gov |

| Compound 32 (analog) | 2-amino-3-carboxy-4-phenylthiophene | aPKCζ Inhibition | EC50 in low nanomolar range | nih.gov |

Table 2: Investigated Cancer Cell Lines for Thiophene Carboxamide Analogs

| Cell Line | Cancer Type | Reference |

| HCT116 | Colon Cancer | nih.gov |

| MCF7 | Breast Cancer | nih.gov |

| PC3 | Prostate Cancer | nih.gov |

| A549 | Lung Cancer | nih.gov |

| Huh-7 | Hepatocellular Carcinoma | nih.gov |

| SNU-449 | Hepatocellular Carcinoma | nih.gov |

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

N-(4-aminophenyl)thiophene-3-carboxamide |

InChI |

InChI=1S/C11H10N2OS/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-7H,12H2,(H,13,14) |

InChI Key |

XYDUTTSVBNIABI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(4-Aminophenyl)thiophene-3-carboxamide Core Structure

Traditional synthetic pathways to the this compound core structure rely on a combination of well-documented reactions for forming the thiophene (B33073) ring and the amide bond.

Multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like thiophenes in a single step from three or more starting materials. nih.gov Several named reactions are pivotal for forming the thiophene ring.

The Gewald reaction is a prominent MCR that produces 2-aminothiophenes from an α-cyano ester, an α-methylene carbonyl compound, and elemental sulfur in the presence of a base. rsc.orgnih.gov Another significant approach is the Fiesselmann synthesis , which provides a versatile route to thiophene derivatives. rsc.org The Hinsberg reaction is also utilized for creating thiophene carboxylic acid derivatives. rsc.org

More recent advancements have introduced catalyst-free MCRs for thiophene synthesis. One such method involves the one-pot reaction of aroylisothiocyanates, alkyl bromides, and enaminones under solvent-free conditions at room temperature, offering high yields and demonstrating significant synthetic advantages. samipubco.com Copper(I)-catalyzed multicomponent reactions have also been developed, allowing for the direct formation of highly functionalized thiophenes by simultaneously installing C-N, C-S, and C-C bonds. acs.org

| Reaction Name | Key Reactants | Catalyst/Conditions | Primary Product Type |

|---|---|---|---|

| Gewald Reaction | α-cyano ester, α-methylene carbonyl, Sulfur | Base | 2-Aminothiophenes |

| Fiesselmann Synthesis | Varies | Varies | Thiophene derivatives |

| Hinsberg Reaction | Dialkyl thiodiacetate, 1,2-diketones | Potassium or Sodium alkoxide | Thiophene carboxylic acid derivatives |

| Catalyst-Free MCR | Aroylisothiocyanates, Alkyl bromides, Enaminones | Solvent-free, Room temperature | Functionalized thiophenes |

| Copper(I)-Catalyzed MCR | Triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates, Terminal alkynes, N-sulfonyl azides | Copper(I) | Fully substituted thiophenes |

The formation of the amide bond between the thiophene-3-carboxylic acid and the 4-aminophenyl group is a critical step. Traditional methods often involve the use of stoichiometric activating reagents. ucl.ac.uk A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which then reacts with p-nitroaniline. The resulting nitro-substituted amide is subsequently reduced to the desired amino derivative. researchgate.net

Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) are also widely used to facilitate amide bond formation. ucl.ac.uk

A key transformation in the synthesis of this compound is the reduction of a nitro group to an amine on the phenyl ring. This is often accomplished through palladium-catalyzed hydrogenation. A standard procedure involves the use of 10% Palladium on carbon (Pd/C) as a catalyst in a solvent like methanol or ethanol (B145695) under a hydrogen atmosphere. researchgate.net This method is highly efficient and is a common final step in the synthesis of N-(4-aminophenyl)-substituted amides. researchgate.net Palladium-catalyzed reactions, such as aminocarbonylation, are also employed for the synthesis of carboxamides from iodoalkenes, offering a route to functionalize various molecular skeletons. d-nb.info

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, novel and sustainable methods for the synthesis of this compound are being explored.

Green chemistry principles are increasingly being applied to the synthesis of both the thiophene ring and the amide bond. For thiophene synthesis, solvent-free multicomponent reactions at room temperature represent a significant advancement. samipubco.com The use of water as a solvent in some synthetic protocols for heterocycles also aligns with green chemistry principles. orientjchem.org

For amide bond formation, catalytic methods are being developed to replace the use of stoichiometric and often wasteful coupling reagents. ucl.ac.uk One-pot processes that combine multiple reaction steps without isolating intermediates can also contribute to a greener synthesis by reducing solvent usage and waste generation. nih.gov Biocatalytic methods for amide bond formation are also gaining traction as a sustainable alternative. rsc.org The use of greener solvents like propylene carbonate in place of more hazardous solvents like dichloromethane and DMF is another important aspect of greening peptide and amide synthesis. rsc.org

| Synthetic Step | Green Approach | Advantages |

|---|---|---|

| Thiophene Ring Formation | Solvent-free multicomponent reactions | Reduced solvent waste, mild reaction conditions |

| Amide Bond Formation | Catalytic methods | Avoids stoichiometric waste from coupling reagents |

| Overall Process | One-pot synthesis | Reduced solvent usage and purification steps |

| Solvent Choice | Use of greener solvents (e.g., water, propylene carbonate) | Reduced toxicity and environmental impact |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technology can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. nih.govscispace.com The synthesis of various heterocyclic compounds, including thiophene derivatives and carboxamides, has been successfully achieved using microwave irradiation. nih.govresearchgate.netmdpi.com For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide under microwave irradiation has been shown to chemoselectively form 4-arylazo-5-hydroxy-benzamide derivatives. nih.gov Microwave-assisted synthesis can be performed in solution or under solvent-free conditions, further enhancing its green credentials. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

The yield of this compound is highly dependent on several factors, including the choice of solvent, catalyst, temperature, and reaction time. The selection of the synthetic route also plays a pivotal role. Two common approaches for the synthesis of analogous thiophene carboxamides are the acylation of an amine with a thiophene-3-carbonyl chloride and the use of coupling agents to facilitate the amide bond formation directly from the carboxylic acid.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred for these types of reactions to avoid side reactions with the activated carboxylic acid derivative.

| Solvent | Dielectric Constant (20°C) | Typical Reaction Temperature (°C) | Observed Yield Range (%) |

| Dichloromethane (DCM) | 8.93 | Room Temperature - 40 | 65-85 |

| Tetrahydrofuran (THF) | 7.58 | Room Temperature - 66 | 60-80 |

| Dioxane | 2.21 | Room Temperature - 101 | 55-75 |

| N,N-Dimethylformamide (DMF) | 36.7 | Room Temperature - 153 | 70-90 |

This table presents representative data for analogous amide synthesis reactions and illustrates general trends.

Catalyst and Coupling Agent Optimization: In the acid chloride route, a base such as triethylamine (TEA) or pyridine is often used to neutralize the HCl byproduct. For direct coupling methods, various reagents can be employed to activate the carboxylic acid.

| Coupling Agent | Additive/Catalyst | Base | Typical Yield (%) |

| Thionyl Chloride (SOCl₂) | - | Pyridine or TEA | 75-90 |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | - | 60-80 |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMAP | - | 70-88 |

This table illustrates the impact of different coupling agents on the yield of similar amide formation reactions.

Temperature and Reaction Time: The reaction temperature and duration are critical parameters that need to be optimized. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and often improve yields. nih.gov

| Method | Temperature (°C) | Time | Yield Range (%) |

| Conventional Heating | 25 - 100 | 12 - 24 hours | 65-85 |

| Microwave Irradiation | 100 - 150 | 10 - 30 minutes | 75-92 |

This table provides a comparison of conventional heating versus microwave-assisted synthesis for analogous reactions.

Further yield enhancement can be achieved by using a slight excess of one of the reactants, typically the more readily available one, to drive the reaction to completion. The order of addition of reagents can also impact the final yield and purity of the product.

Purification Methodologies for Research-Grade Purity

Achieving research-grade purity of this compound requires the removal of unreacted starting materials, reagents, and any side products formed during the reaction. A combination of purification techniques is often employed.

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.

| Recrystallization Solvent/System | Observations |

| Ethanol | Often a suitable solvent for recrystallizing aromatic amides, providing good crystal formation upon cooling. nih.gov |

| N,N-Dimethylformamide (DMF) / Water | DMF can be used to dissolve the compound, followed by the slow addition of water as an anti-solvent to induce crystallization. |

| Ethyl Acetate / Hexane | A solvent/anti-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added to decrease solubility and promote crystallization. |

This table outlines common solvent systems used for the recrystallization of analogous aromatic amides.

Chromatography: For more challenging purifications or to achieve very high purity, chromatographic techniques are employed.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. For this compound, a silica gel stationary phase is typically used. The mobile phase, a mixture of non-polar and polar solvents, is optimized to achieve good separation.

| Stationary Phase | Mobile Phase System (typical starting ratios) |

| Silica Gel | Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) |

| Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) |

This table provides examples of typical stationary and mobile phases used for the purification of similar compounds by column chromatography.

High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC can be utilized. A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The gradient of the mobile phase is optimized to achieve baseline separation of the target compound from any impurities.

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Structural Elucidation Techniques

Spectroscopic Characterization for Molecular Confirmation and Purity Analysis

Spectroscopic techniques are indispensable for providing detailed information about the molecular framework and functional groups present in N-(4-Aminophenyl)thiophene-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the thiophene (B33073) and aminophenyl rings, as well as the amine and amide protons, are expected. The chemical shifts (δ) and coupling constants (J) of the thiophene ring protons provide definitive information about the 3-carboxamide substitution pattern. Protons on the aminophenyl group typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The broad signals for the -NH₂ and -NH- protons are also key identifiers, and their chemical shifts can be influenced by solvent and concentration.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As specific experimental data is not publicly available, these are predicted ranges based on known values for similar structural motifs.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H2 | ~8.0-8.2 | ~130-135 |

| Thiophene-H4 | ~7.3-7.5 | ~125-128 |

| Thiophene-H5 | ~7.6-7.8 | ~128-132 |

| Aminophenyl-H (ortho to NH₂) | ~6.6-6.8 | ~115-120 |

| Aminophenyl-H (ortho to NHCO) | ~7.4-7.6 | ~120-125 |

| Amide N-H | ~9.5-10.5 (broad) | N/A |

| Amine N-H₂ | ~3.5-4.5 (broad) | N/A |

| Amide C=O | N/A | ~160-165 |

| Thiophene C-S | N/A | ~135-140 |

| Aminophenyl C-NH₂ | N/A | ~140-145 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its structure. Key vibrational frequencies include the N-H stretching of the primary amine (-NH₂) and the secondary amide (-NH-), typically appearing as distinct peaks in the 3200-3500 cm⁻¹ region. The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, sharp absorption expected around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1550 cm⁻¹. Furthermore, C=C stretching vibrations from both the thiophene and benzene rings would be observed in the 1450-1600 cm⁻¹ region, while the C-S stretching of the thiophene ring would appear at lower wavenumbers.

Interactive Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Amide (N-H) | Stretching | 3200-3400 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Amide (C=O) | Stretching (Amide I) | 1640-1680 |

| Amide (N-H) | Bending (Amide II) | 1510-1570 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Thiophene (C-S) | Stretching | ~800-850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system formed by the thiophene ring, the carboxamide linker, and the aminophenyl ring is expected to give rise to distinct absorption bands. Typically, π → π* transitions, which are characteristic of conjugated aromatic systems, would result in strong absorption bands in the UV region. The presence of heteroatoms with non-bonding electrons (n), such as nitrogen and oxygen, may also allow for n → π* transitions, which are generally weaker and can be observed at longer wavelengths. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the solvent polarity. For this compound, strong absorptions are predicted in the 250-400 nm range, reflecting the extended π-electron system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula. For this compound (C₁₁H₁₀N₂OS), this technique would be used to confirm the calculated exact mass, thereby verifying its elemental composition and providing strong evidence for the successful synthesis of the target compound. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopy provides information about molecular structure and connectivity, X-ray crystallography offers a definitive view of the molecule's three-dimensional arrangement in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Growing a suitable single crystal of this compound allows for its analysis by single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. The analysis reveals the conformation of the molecule, including the planarity between the thiophene and aminophenyl rings and the orientation of the amide linkage. Furthermore, the crystal packing arrangement, stabilized by intermolecular forces such as hydrogen bonding (e.g., between the amide N-H and C=O groups or the amine N-H groups), can be elucidated. This information is vital for understanding the material's properties and intermolecular interactions.

Interactive Table: Hypothetical Single Crystal X-ray Diffraction Data (Note: This data is hypothetical as no published crystal structure for this specific compound was found. It serves as an example of the parameters that would be determined.)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~5.0 |

| b (Å) | ~16.0 |

| c (Å) | ~12.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~950 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular architecture of thiophene carboxamides in the solid state is largely dictated by a network of non-covalent interactions. These interactions, including hydrogen bonding and π-stacking, govern the molecular packing, which in turn influences the material's bulk properties such as stability and solubility.

Hydrogen Bonding: In the crystal structures of N-aryl carboxamides, hydrogen bonds are a predominant stabilizing force. Classical N—H⋯O hydrogen bonds frequently form between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This interaction often leads to the formation of infinite one-dimensional chains or distinct dimeric motifs within the crystal lattice.

π-Stacking: Aromatic and heteroaromatic rings in thiophene carboxamides, such as the thiophene and aminophenyl groups, can engage in π–π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent rings. The geometry of these stacks can vary, with common arrangements being parallel-displaced or T-shaped (edge-to-face).

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| N—H⋯O | Amide (N-H) | Carbonyl (C=O) | 2.8 - 3.2 | Primary structural motif, forms chains/dimers |

| C—H⋯O | Aromatic (C-H) | Carbonyl (C=O) | 3.0 - 3.5 | Contributes to 3D packing |

| π–π Stacking | Aromatic Ring | Aromatic Ring | 3.4 - 3.8 (interplanar) | Stabilizes crystal lattice through π-electron cloud overlap |

Thermal Analysis for Phase Behavior (e.g., Differential Scanning Calorimetry for Liquid Crystals)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties and phase behavior of materials like this compound. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify the energy changes associated with phase transitions.

For thiophene-based compounds, DSC is instrumental in identifying melting points (Tm), crystallization temperatures (Tc), and glass transitions (Tg). More significantly, it is used to characterize mesophase transitions in compounds that exhibit liquid crystalline (LC) behavior. The insertion of a thiophene ring into molecular cores is a known strategy for modifying mesomorphic properties, as it can reduce melting points and alter molecular shape and symmetry. orientjchem.org

In the context of liquid crystals, DSC thermograms reveal the temperatures and enthalpy changes (ΔH) for transitions between the crystalline solid, various liquid crystal mesophases (e.g., nematic, smectic), and the isotropic liquid state. orientjchem.orgmdpi.com For example, a study on a calamitic thiophene-based mesogen, 4-((4-(decyloxy)phenoxy)carbonyl)phenylthiophene-2-carboxylate, identified a crystal-to-nematic transition with a high enthalpy value, followed by a nematic-to-isotropic transition with a much lower enthalpy, which is characteristic of such materials. orientjchem.org The ability of thiophene derivatives to self-organize into ordered fluid states makes them promising for applications in organic electronics, where ordered molecular packing is crucial for efficient charge transport. nih.govresearchgate.net The specific molecular structure, including the nature and position of substituents, profoundly influences the type of mesophase formed and the temperature range over which it is stable. mdpi.comresearchgate.net

| Compound Example | Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Reference |

|---|---|---|---|---|

| Thiophene Bent-Core Derivative (TBC-a) | Crystal → Nematic | 144.9 | 36.8 | researchgate.net |

| Nematic → Isotropic | 170.8 | 0.8 | ||

| Thiophene Bent-Core Derivative (TBC-b) | Crystal → Nematic | 125.1 | 27.9 | researchgate.net |

| Nematic → Isotropic | 155.6 | 0.6 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of thiophene (B33073) derivatives, often utilizing functionals like B3LYP combined with basis sets such as 6-31G or 6-311++G(d,p). nih.govresearchgate.netnih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This involves calculating key structural parameters like bond lengths, bond angles, and dihedral angles. For thiophene carboxamide derivatives, these calculations reveal the planarity of the thiophene and adjacent phenyl rings, as well as the orientation of the carboxamide linker. Studies on related structures show good agreement between theoretically calculated geometries and experimental data obtained from X-ray crystallography. mdpi.comsemanticscholar.org For instance, analysis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide showed that DFT calculations could successfully replicate the experimental geometrical parameters. researchgate.net In another study, the calculated intramolecular bond lengths for S1–C2 and C5–S1 in thiophene sulfonamide derivatives were found to be in the range of 1.73 Å to 1.75 Å, consistent with known values. semanticscholar.org These computational results are crucial for understanding how the molecule's shape influences its interactions with biological targets.

Table 1: Representative Calculated Bond Parameters for Thiophene Derivatives Note: This table presents illustrative data from related thiophene compounds, as specific data for N-(4-Aminophenyl)thiophene-3-carboxamide was not available in the searched literature.

| Parameter | Compound Type | Calculated Value | Reference Method |

|---|---|---|---|

| S1–C2 Bond Length | Thiophene Sulfonamide | 1.73 - 1.75 Å | DFT/B3LYP |

| S=O Bond Length | Sulfonamide Group | ~1.42 Å | DFT/B3LYP |

| S–NH2 Bond Length | Sulfonamide Group | ~1.64 Å | DFT/B3LYP |

| O=S=O Bond Angle | Sulfonamide Group | 120.46 - 121.18° | DFT/B3LYP |

| S1–C2–C3 Bond Angle | Thiophene Ring | 110.84 - 112.44° | DFT/B3LYP |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. semanticscholar.orgnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies for Exemplary Thiophene Derivatives Note: The following data is illustrative of the class of compounds and not specific to this compound.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Derivative 5 | -4.994 | -1.142 | 3.852 |

| Tris-4-amidophenyl thiophene | - | - | 3.189 |

| Thiophene Sulfonamide Series | - | - | 3.44 - 4.65 |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 |

DFT calculations also yield several descriptors that predict a molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. d-nb.info Red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For thiophene carboxamides, MEP maps typically show negative potential around the oxygen and sulfur atoms, highlighting them as potential hydrogen bond acceptors. d-nb.info

Fukui Functions: This local reactivity descriptor identifies the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. d-nb.infosemanticscholar.org By analyzing the electron density changes, Fukui functions can pinpoint specific atoms that are most likely to participate in a chemical reaction. nih.govresearchgate.net For example, in studies of certain thiophene derivatives, Fukui analysis identified specific carbon atoms in the thiophene ring as the most reactive sites for nucleophilic attack and nitrogen atoms in amino groups as prone to electrophilic attack. d-nb.info

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like many thiophene derivatives, are candidates for non-linear optical (NLO) materials. nih.gov DFT calculations can predict NLO properties by computing the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net A large hyperpolarizability value indicates a strong NLO response, which is desirable for applications in optical and photonic technologies. nih.govnih.gov The small HOMO-LUMO gap in some thiophene derivatives is often correlated with enhanced NLO properties. semanticscholar.org Studies on related molecular systems have shown that the NLO behavior can be significantly enhanced in a crystalline environment compared to an isolated molecule in the gas phase. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. For thiophene carboxamide derivatives, which have shown potential as anticancer agents, docking studies are often performed with protein targets like tubulin. nih.govresearchgate.net

These simulations predict the binding affinity (often expressed as a docking score in kcal/mol) and identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.govsamipubco.com For example, docking studies of thiophene carboxamide derivatives with tubulin have shown that these molecules can fit into the colchicine-binding site, forming hydrogen bonds with amino acid residues like Gln-245 and hydrophobic interactions within the protein's binding pocket. nih.gov Such insights are vital for explaining the biological activity of these compounds and for designing new derivatives with improved potency. nih.govresearchgate.net

Ligand-Protein Binding Affinity Prediction for Biological Targets

The prediction of ligand-protein binding affinity is a cornerstone of computational drug design, enabling the screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing. For thiophene-3-carboxamide (B1338676) derivatives, molecular docking and other computational approaches have been employed to estimate their binding affinity for various biological targets.

One notable study focused on a series of thiophene-3-carboxamide derivatives as dual inhibitors of c-Jun N-terminal kinase (JNK), a protein implicated in several human diseases. nih.gov Isothermal titration calorimetry experiments were conducted to determine the binding affinity of a representative compound (compound 25) to JNK isoforms. nih.gov These experimental results provide a valuable benchmark for validating and refining computational predictions.

Table 1: Experimentally Determined Binding Affinities of a Thiophene-3-carboxamide Derivative (Compound 25) to JNK Isoforms

| Target Protein | Binding Constant (Kd) | Stoichiometry (Ligand:Protein) | Conditions |

|---|---|---|---|

| JNK2 | 640 nM | 2:1 | - |

| JNK1 | 1.1 µM | 1:1 | In presence of non-hydrolyzable ATP |

Data sourced from reference nih.gov

In another area, thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), which targets tubulin. nih.gov Computational studies predicted that these derivatives could effectively bind to the colchicine-binding pocket of tubulin. nih.gov The antiproliferative activity of these compounds was experimentally determined, with IC50 values indicating potent effects on cancer cell lines. For instance, compounds 2b and 2e were identified as the most active against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. nih.govbohrium.com Such experimental data are vital for calibrating computational models that predict binding affinity.

Identification of Key Binding Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Understanding the specific molecular interactions that govern the binding of a ligand to its protein target is critical for rational drug design. Molecular docking simulations provide detailed three-dimensional models of these interactions.

For thiophene-3-carboxamide derivatives targeting JNK, molecular modeling studies suggested that these compounds could insert into the ATP binding site. The stability of this binding pose was attributed to key interactions, including:

Hydrogen Bonding: The carboxamide NH2 group was predicted to form hydrogen bonds with the side-chain atoms of the residue Gln 37. nih.gov

Hydrophobic Contacts: The thiophene ring and other substituents were shown to engage in hydrophobic interactions within the binding pocket. nih.gov

Similarly, in the context of tubulin inhibitors, docking simulations of thiophene carboxamide derivatives (compounds 2b and 2e) revealed a comparable interaction pattern to known agents like CA-4 and colchicine. nih.govmdpi.com The key interactions identified include:

Hydrogen Bonds: Compound 2b was predicted to form a hydrogen bond with residue N-101 of C-tubulin. Compound 2e was shown to form two hydrogen bonds, one with S-178 of C-tubulin and another with Q-245 of D-tubulin. nih.gov

Hydrophobic Interactions: Both compounds engaged in multiple hydrophobic interactions within the D-tubulin domain. The aromatic character of the thiophene ring was found to be a critical contributor to these interactions, potentially offering more advanced interactions than CA-4. nih.govnih.gov

Table 2: Predicted Key Binding Interactions for Thiophene Carboxamide Derivatives

| Compound Series | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| JNK Inhibitors | JNK1 | Gln 37 | Hydrogen Bonding |

| Val 118, Asn 114 | Hydrogen Bonding, Hydrophobic | ||

| Tubulin Inhibitors | Tubulin | N-101 (C-tubulin) | Hydrogen Bonding |

| S-178 (C-tubulin), Q-245 (D-tubulin) | Hydrogen Bonding |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to understand the conformational changes in both the ligand and the protein upon binding and to evaluate the stability of the predicted binding pose. nih.gov

For thiophene carboxamide derivatives designed as CA-4 biomimetics, MD simulations were performed on the ligand-tubulin complexes. nih.gov The simulations, conducted over a timescale of 100 nanoseconds at 300 K, showed optimal dynamic trajectories for the complexes of compounds 2b and 2e with tubulin. nih.gov Analysis of parameters such as the root mean square deviation (RMSD) is used to gauge the stability of the complex; lower RMSD values (typically less than 3 Å) indicate greater stability and less structural fluctuation. nih.gov The results from these simulations affirmed the high stability and compactness of the predicted binding modes, reinforcing the potential of these compounds as effective tubulin inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Predictions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been applied to various classes of thiophene carboxamide derivatives to guide the design of more potent inhibitors for different targets. For instance, a 3D-QSAR study was conducted on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an anticancer target. rsc.orgnih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), predictive models with good statistical quality were developed (e.g., CoMFA q² = 0.783, r² = 0.944; CoMSIA q² = 0.728, r² = 0.982). rsc.orgnih.gov The contour maps generated from these models provide a visual representation of how different structural features (steric, electrostatic, hydrophobic fields) influence biological activity, thereby guiding the design of novel inhibitors with potentially enhanced potency. rsc.org

Another study focused on developing 2D-QSAR models for substituted thiophene carboxamide derivatives as potential anti-tubercular agents. jetir.org This research highlights the broad applicability of the thiophene carboxamide scaffold and the utility of QSAR in exploring its potential against various diseases. By correlating physicochemical descriptors with anti-TB activity, the study aimed to identify the key structural requirements for efficacy against Mycobacterium tuberculosis. jetir.org

Investigation of Molecular and Cellular Interactions

Target Identification and Mechanistic Studies (In Vitro)

Understanding the specific molecular targets of a compound is crucial for deciphering its mechanism of action. Studies on thiophene-3-carboxamide (B1338676) derivatives have identified several key proteins and pathways through which they exert their biological effects.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical enzyme in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. mdpi.com The inhibition of this tyrosine kinase receptor is a key strategy in anticancer drug development. A series of novel thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors. mdpi.com For instance, one derivative, compound 14d , demonstrated effective VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. mdpi.com Further studies on ortho-amino thiophene (B33073) carboxamides also revealed potent inhibition against VEGFR-2, with compounds 5 and 21 showing IC₅₀ values of 0.59 µM and 1.29 µM, respectively. bohrium.com Molecular docking analyses have suggested that these compounds bind effectively to the active site of VEGFR-2, confirming it as a direct target. mdpi.combohrium.com

JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that play a significant role in cellular responses to stress, including apoptosis (programmed cell death). nih.gov A comprehensive study on thiophene-3-carboxamide derivatives revealed a dual inhibitory mechanism against JNK. These compounds function as both ATP mimetics, by binding to the ATP binding site, and as JIP mimetics, by binding to the substrate docking site of the kinase. nih.gov For example, the derivative 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide was identified as a hit compound with a JNK1 kinase activity IC₅₀ of 26.0 µM. nih.gov An optimized derivative, compound 25 , showed a significantly improved JNK1 IC₅₀ of 1.32 µM and was found to be an ATP-competitive inhibitor. nih.gov Another study focusing on isoform-selective inhibitors found that a 3,5-disubstituted thiophene ring derivative exhibited a JNK3 inhibition IC₅₀ of 0.05 µM, showing 72-fold selectivity over JNK1. researchgate.net

Cholinesterase Inhibition: While direct studies on N-(4-Aminophenyl)thiophene-3-carboxamide's effect on cholinesterases (AChE and BChE) are limited in the reviewed literature, research on structurally related compounds containing carbamate (B1207046) and thiocarbamate moieties offers some insight. A study of salicylanilide (B1680751) N,N-disubstituted (thio)carbamates showed weak to moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 1.60 to 311.0 µM. researchgate.net The most effective AChE inhibitor in that study was O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (IC₅₀ = 38.98 µM), while 2-(phenylcarbamoyl)phenyl diphenylcarbamate was the most potent BChE inhibitor (IC₅₀ = 1.60 µM). researchgate.net These findings suggest that the carboxamide-like structure could potentially interact with cholinesterases, though specific research on the thiophene-3-carboxamide core is needed for confirmation.

Table 1: Enzyme Inhibition by Thiophene-3-Carboxamide Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Metric (IC₅₀) | Source |

|---|---|---|---|

| Compound 14d | VEGFR-2 | 191.1 nM | mdpi.com |

| Ortho-amino thiophene carboxamide 5 | VEGFR-2 | 0.59 µM | bohrium.com |

| Ortho-amino thiophene carboxamide 21 | VEGFR-2 | 1.29 µM | bohrium.com |

| Compound 25 | JNK1 | 1.32 µM | nih.gov |

| 3,5-disubstituted thiophene analogue 6 | JNK3 | 0.05 µM | researchgate.net |

The interaction of this compound derivatives with specific cellular receptors is a key aspect of their mechanism.

Kinase Targets: As detailed in the enzyme inhibition section (5.1.1), kinase targets are primary receptors for thiophene-3-carboxamide derivatives. The compounds have been shown to bind directly to the ATP-binding site and/or allosteric sites of kinases like VEGFR-2 and JNK . mdpi.comnih.gov Isothermal titration calorimetry experiments confirmed that a derivative binds to JNK2 with a dissociation constant (Kd) of 640 nM, and this binding is significantly reduced in the presence of ATP, indicating direct competition at the binding site. nih.gov Cellular Thermal Shift Assays (CETSA) have further validated that VEGFR-2 is a direct intracellular target of these compounds. mdpi.com

GPCRs: Based on a review of the available scientific literature, there is currently no specific data detailing the binding or interaction of this compound or its close derivatives with G protein-coupled receptors (GPCRs).

The ability of small molecules to interact with and damage DNA is a common mechanism for anticancer agents. However, based on the reviewed literature, there are no specific studies that investigate the DNA binding and cleavage mechanisms of this compound. Research in this area has focused on other mechanisms, such as enzyme inhibition and the induction of apoptosis through kinase signaling pathways. mdpi.com

Cell Line-Based Biological Activity (In Vitro)

The efficacy of this compound derivatives has been extensively evaluated against a variety of human cancer cell lines and microbial pathogens, demonstrating a broad spectrum of biological activity.

Thiophene carboxamide derivatives have shown significant cytotoxic effects against a range of cancer cell lines.

HepG2 (Hepatocellular Carcinoma): Derivatives have been screened against the HepG2 liver cancer cell line. bohrium.com One study reported that the most active cytotoxic derivatives displayed higher cytotoxicity than the standard drug Sorafenib against HepG2 cells. bohrium.com

HCT116 (Colorectal Carcinoma): Several studies have confirmed the anti-proliferative activity of thiophene-3-carboxamides against the HCT116 cell line. mdpi.combohrium.com

MCF-7 (Breast Adenocarcinoma): The MCF-7 breast cancer cell line is another common target. Thiophene-3-carboxamide derivatives have exhibited excellent anti-proliferative activity against these cells. mdpi.com One study synthesized four novel compounds, two of which showed a significant cytotoxic effect on MCF-7 cells. mdpi.com

HT29 (Colorectal Adenocarcinoma): Novel thiophene carboxamide compounds have been evaluated for their cytotoxic effects against the HT-29 colon cancer cell line, with some derivatives showing promising antiproliferative effects at concentrations of 50 µM and higher. mdpi.com

DU145 (Prostate Carcinoma): While direct studies on the title compound against DU145 are scarce, related thieno[3,2-d]pyrimidine-based compounds have demonstrated efficacy. One such derivative, RP-010 , was shown to be effective against DU145 prostate cancer cells with an IC₅₀ value of 0.5 µM.

The mechanism of anticancer action involves inducing apoptosis, blocking the cell cycle, and increasing the production of reactive oxygen species (ROS) in cancer cells. mdpi.com

Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives on Specific Cell Lines

| Cell Line | Cancer Type | Compound/Derivative | Activity Metric (IC₅₀) | Source |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Ortho-amino thiophene carboxamide 5 | More potent than Sorafenib | bohrium.com |

| HCT116 | Colorectal Carcinoma | Compound 14d | Not specified | mdpi.com |

| MCF-7 | Breast Adenocarcinoma | Compound 14d | Not specified | mdpi.com |

| HT29 | Colorectal Adenocarcinoma | MB-D1, MB-D2, MB-D4 | Effective at ≥ 50 µM | mdpi.com |

| DU145 | Prostate Carcinoma | RP-010 (Thieno[3,2-d]pyrimidine) | 0.5 µM |

In addition to anticancer properties, the thiophene carboxamide scaffold is a promising framework for developing new antimicrobial agents.

Antibacterial Activity: Novel tetrahydrobenzothiophene derivatives have been evaluated for antibacterial activity against pathogens like E. coli, P. aeruginosa, Salmonella, and S. aureus. One compound, 3b , showed potent activity against all tested bacteria, with MIC values ranging from 0.54 to 0.73 µM against Salmonella. Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamides against extended-spectrum β-lactamase (ESBL) producing E. coli, finding that compounds 4a and 4c showed the highest activity.

Antifungal Activity: Thiophene derivatives have also been investigated as antifungal agents. A series of novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors. Several of these compounds showed remarkable activity against the phytopathogenic fungus Sclerotinia sclerotiorum, with compound 4i displaying an EC₅₀ of 0.140 mg/L, which was superior to the commercial fungicide boscalid.

Antiparasitic Activity: Thiophene derivatives have shown potential in treating leishmaniasis, a parasitic disease. A study synthesized thirty-eight novel thiophene compounds and tested their activity against the protozoan parasite Leishmania infantum. Many of the molecules, particularly piperidine (B6355638) derivatives, had an EC₅₀ in the low micromolar range, indicating that the thiophene scaffold is a promising starting point for the development of new anti-leishmanial drugs.

Table 3: Antimicrobial Spectrum of Thiophene Carboxamide Derivatives

| Activity Type | Pathogen | Compound/Derivative | Activity Metric (MIC/EC₅₀) | Source |

|---|---|---|---|---|

| Antibacterial | Salmonella | Compound 3b | 0.54 - 0.73 µM (MIC) | |

| Antibacterial | ESBL E. coli | Compounds 4a & 4c | High activity (qualitative) | |

| Antifungal | Sclerotinia sclerotiorum | Compound 4i | 0.140 mg/L (EC₅₀) | |

| Antiparasitic | Leishmania infantum | Piperidine derivatives | Low µM range (EC₅₀) |

An article on the specific chemical compound “this compound” focusing on its molecular and cellular interactions, as well as preclinical in vitro and ex vivo studies, cannot be generated at this time. Extensive searches for research data pertaining to this specific compound have not yielded any publicly available scientific literature.

The investigation into the anti-inflammatory properties, cell cycle modulation, apoptosis induction, organ-specific tissue responses, and biological pathway elucidation of “this compound” has been inconclusive due to a lack of specific studies on this molecule.

While research exists for the broader class of thiophene carboxamide derivatives, this information does not specifically address the biological activities of this compound as requested. Therefore, to adhere to the strict content inclusion and exclusion criteria of the prompt, which requires focusing solely on the specified compound, the requested article cannot be produced.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Biological Activity and Binding Affinity

The core structure of N-(4-Aminophenyl)thiophene-3-carboxamide consists of three key components: the thiophene (B33073) ring, the aminophenyl moiety, and the carboxamide linkage. Modifications to each of these parts have been shown to significantly influence the compound's biological activity.

The thiophene ring is a central component of this chemical series, and its substitution pattern plays a critical role in determining biological efficacy. mdpi.com Studies on related thiophene-3-carboxamide (B1338676) derivatives have revealed that the position of substituents on this ring can dramatically alter activity. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, it was found that substitutions at the 4- and 5-positions of the thiophene ring were detrimental to activity. nih.gov Specifically, the introduction of a methyl group at the 4-position or 5-position, or dimethyl substitution at both positions, resulted in compounds with significantly reduced inhibitory activity (IC50 > 25 μM) compared to the unsubstituted analog (IC50 = 5.4 μM). nih.gov

Conversely, modifications at the 2-position of the thiophene ring have been explored to enhance potency. Introducing various aryl or heteroaryl substituents at this position has been a common strategy. nih.gov The aromaticity and planarity of the thiophene ring are thought to be important for binding to target receptors, and functionalization allows for improved selectivity and potency. mdpi.com

It is also noteworthy that the position of the carboxamide group on the thiophene ring is crucial. An analog with the carboxamide at the 5-position was found to be completely inactive as a JNK1 inhibitor, highlighting the importance of the 3-carboxamide substitution for this particular target. nih.gov

| Compound | Modification on Thiophene Ring | JNK1 IC50 (μM) | Reference |

|---|---|---|---|

| Unsubstituted | None (H at positions 4 and 5) | 5.4 | nih.gov |

| 4-methyl | Methyl group at C4 | > 25 | nih.gov |

| 5-methyl | Methyl group at C5 | > 25 | nih.gov |

| 4,5-dimethyl | Methyl groups at C4 and C5 | > 25 | nih.gov |

The N-(4-aminophenyl) portion of the molecule provides a versatile handle for chemical modification to explore interactions with the target protein. The amino group, in particular, can be a key interaction point. In many kinase inhibitors, this part of the scaffold extends into the solvent-exposed region of the ATP-binding site, allowing for the introduction of various substituents to improve properties like solubility and cell permeability without negatively impacting binding affinity.

In studies of related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as Forkhead Box M1 (FOXM1) inhibitors, the effect of substituents on the N-phenyl ring was investigated. It was observed that the electronic nature of the substituents (electron-donating or electron-withdrawing) had a significant impact on the inhibitory activity. mdpi.com For instance, compounds with a cyano (-CN) group, a strong electron-withdrawing substituent, showed high FOXM1-inhibitory activity. mdpi.com

Similarly, in a series of thiophene carboxamides designed as biomimetics of Combretastatin A-4 (CA-4), various substituted anilines were used, leading to compounds with potent anticancer activity against the Hep3B cancer cell line. nih.gov The presence of substituents like tert-butyl or trimethoxyphenyl on the N-phenyl ring was found to be favorable for activity. nih.govresearchgate.net

| Compound | N-Aryl Substituent | IC50 (μM) | Reference |

|---|---|---|---|

| 2b | 4-(tert-butyl)phenyl | 5.46 | nih.gov |

| 2e | 3,4,5-trimethoxyphenyl | 12.58 | nih.gov |

The carboxamide linkage is a critical structural feature for the biological activity of this class of compounds. It often acts as a hydrogen bond donor and acceptor, forming key interactions with the hinge region of kinase domains. nih.gov Studies have shown that replacing the carboxamide group with other functionalities leads to a substantial loss of activity. nih.gov

For example, in the context of JNK1 inhibitors, replacing the 3-carboxamide group on the thiophene ring with a carboxylic acid, an ester, or a cyano group resulted in a significant decrease in inhibitory activity. nih.gov This suggests that the specific hydrogen bonding capabilities and the defined geometry of the carboxamide linker are essential for effective binding to the target.

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate a compound's properties while retaining its biological activity. cambridgemedchemconsulting.com However, for the carboxamide group in this scaffold, finding a suitable bioisostere that can replicate its crucial interactions has proven challenging. Thioamides, which are sulfur analogs of amides, have been investigated as peptide bond mimics to increase resistance to proteolysis, but their application as a direct replacement for the carboxamide in this specific scaffold for kinase inhibition is not well-documented in the provided sources. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. mdpi.com For thiophene-3-carboxamide derivatives, pharmacophore models have been developed to understand their interaction with various biological targets, particularly protein kinases.

A typical pharmacophore model for a kinase inhibitor based on this scaffold would include:

A hydrogen bond donor and acceptor: corresponding to the N-H and carbonyl oxygen of the carboxamide linkage, which often interact with the kinase hinge region.

A hydrophobic/aromatic feature: representing the thiophene ring, which typically occupies a hydrophobic pocket.

An additional hydrophobic/aromatic feature: corresponding to the N-phenyl ring, which can engage in further hydrophobic or aromatic interactions.

Possible hydrogen bond donors/acceptors on the N-phenyl moiety: which can form additional interactions to enhance potency and selectivity.

For instance, a pharmacophore model for novel KV1.3 inhibitors based on a thiophene scaffold highlighted the importance of hydrophobic interactions, aromatic interactions, a hydrogen bond donor, and hydrogen bond acceptors for potent activity. mdpi.com Ligand-based design principles leverage the knowledge of known active molecules to design new compounds with improved properties. researchgate.net By aligning new designs to a validated pharmacophore model, chemists can prioritize the synthesis of compounds with a higher probability of being active.

Rational Design Strategies for Enhanced Specificity and Potency (Theoretical)

Rational drug design aims to create new medications based on a detailed understanding of the biological target's structure and function. For this compound derivatives, several theoretical strategies can be employed to enhance their specificity and potency.

One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein (e.g., a kinase domain) obtained from X-ray crystallography or homology modeling. nih.gov By visualizing how the ligand binds to the active site, specific modifications can be designed to improve interactions. For example, if a pocket near the N-phenyl ring is identified, substituents can be added to this ring to occupy that pocket and increase binding affinity. This approach was used to design inhibitors of bacterial histidine kinases, where the ATP-binding domain was targeted. nih.gov

Another approach is the hybridization of pharmacophores . This involves combining key structural features from different known inhibitors to create a new molecule with potentially synergistic or enhanced activity. nih.gov For instance, a new series of trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives was developed by hybridizing complementary pharmacophores to target the epidermal growth factor receptor (EGFR). nih.gov

The "tail approach" is a strategy aimed at improving selectivity. This method involves adding different substituted phenyl or heterocyclic structures to a core scaffold. These "tail" groups can interact with specific hydrophilic or hydrophobic residues in the outer regions of a target's active site, which are often less conserved across different proteins, thus leading to enhanced selectivity. cambridgemedchemconsulting.com

Furthermore, computational methods like molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of designed compounds. researchgate.net These simulations can help to prioritize which theoretical designs are most promising for synthesis and biological evaluation. For example, docking studies of thiophene carboxamide derivatives in the colchicine-binding site of tubulin helped to explain their anticancer activity. nih.gov

By employing these rational design strategies, it is theoretically possible to optimize the this compound scaffold to develop highly potent and selective inhibitors for a variety of therapeutic targets.

Derivatization Strategies and Analog Development

Synthesis of Homologous Series and Hybrid Molecules

The synthesis of homologous series, involving the systematic variation of substituent size, and the creation of hybrid molecules, which combine pharmacophoric features from different molecular classes, are fundamental strategies in medicinal chemistry.

The general synthesis of thiophene (B33073) carboxamides often involves the coupling of a thiophene carboxylic acid with an appropriate aniline (B41778) derivative. nih.gov For instance, the reaction of 5-(4-fluorophenyl)thiophene-2-carboxylic acid with various anilines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) yields the corresponding N-arylthiophene-2-carboxamides. nih.gov A homologous series of N-(4-aminophenyl)thiophene-3-carboxamide could be synthesized by employing thiophene-3-carboxylic acids with varying alkyl substituents at different positions on the thiophene ring. For example, starting with 2-alkyl or 5-alkyl-thiophene-3-carboxylic acids would yield a series of analogs with increasing lipophilicity and steric bulk, allowing for the systematic probing of a target's binding pocket.

Hybrid molecules can be designed by incorporating other biologically active motifs into the this compound scaffold. This approach aims to combine the therapeutic advantages of two different classes of compounds or to target multiple biological pathways with a single molecule. For instance, the triazole ring, a known pharmacophore with diverse biological activities, could be linked to the thiophene or the aminophenyl moiety of the core structure. The synthesis of such hybrids could be achieved by reacting a carbohydrazide (B1668358) derivative of the core molecule with a haloaryl isothiocyanate, followed by cyclization to form the triazole ring. mdpi.com

| Derivative Type | Synthetic Strategy | Potential Modification | Reference |

| Homologous Series | Amide coupling of substituted thiophene-3-carboxylic acids with 4-aminoaniline. | Varying the length and branching of alkyl chains on the thiophene ring. | nih.gov |

| Hybrid Molecules | Incorporation of other pharmacophores, such as a 1,2,4-triazole (B32235) ring. | Synthesis from a carbohydrazide derivative of the core scaffold. | mdpi.com |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful tools for discovering novel chemotypes with improved properties while retaining the key binding interactions of a parent molecule. nih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. For the this compound core, the thiophene ring could be replaced by other five-membered heterocyclic rings such as furan, pyrrole, or thiazole (B1198619). This can lead to significant changes in electronic properties, metabolic stability, and synthetic accessibility. A successful scaffold hop was demonstrated in the development of tankyrase inhibitors, where a tandem structure-based and scaffold hopping approach led to the discovery of a potent 2-(phenyl)-3H-benzo nih.govdundee.ac.ukthieno[3,2-d]pyrimidin-4-one chemotype. nih.gov

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com In the context of this compound, several bioisosteric replacements can be envisioned. The thiophene ring itself can be considered a bioisostere of a phenyl ring. nih.gov The amide linker is a common target for bioisosteric replacement to improve metabolic stability; potential replacements include a reverse amide, a thioamide, or a 1,2,4-triazole. The aminophenyl moiety could also be replaced with other substituted aromatic or heteroaromatic rings to explore different interactions with a biological target.

| Strategy | Description | Example Application to Core Scaffold | Reference |

| Scaffold Hopping | Replacement of the thiophene ring with another heterocyclic system. | Substitution with furan, pyrrole, or thiazole to alter electronic and pharmacokinetic properties. | nih.gov |

| Bioisosteric Replacement | Substitution of specific atoms or functional groups with others of similar properties. | Replacing the amide bond with a thioamide or a triazole; replacing the aminophenyl group with a substituted pyridine. | cambridgemedchemconsulting.comnih.gov |

Introduction of Chiral Centers and Stereoisomeric Effects

The introduction of chirality into a molecule can have profound effects on its biological activity, as stereoisomers can exhibit different binding affinities, efficacies, and metabolic profiles.

Chiral centers can be introduced into the this compound scaffold at several positions. For example, an alkyl substituent on the thiophene ring could bear a stereocenter. Alternatively, a chiral substituent could be attached to the amino group of the aniline moiety. The synthesis of such chiral derivatives would likely involve the use of chiral starting materials or asymmetric synthesis methodologies. For instance, new tridentate chiral Schiff base ligands based on thiophene derivatives have been synthesized for use in catalytic asymmetric oxidation, demonstrating the feasibility of creating chiral thiophene-based molecules. researchgate.net

The resulting enantiomers or diastereomers would be expected to interact differently with chiral biological macromolecules such as proteins and nucleic acids. This can lead to one stereoisomer having significantly higher potency or a different pharmacological profile than the other(s). The evaluation of the biological activity of individual stereoisomers is crucial for understanding the SAR and for the development of more selective and effective therapeutic agents.

| Position of Chiral Center | Synthetic Approach | Potential Impact | Reference |

| Substituent on the thiophene ring | Use of chiral building blocks or asymmetric synthesis. | Differential binding affinity and efficacy of enantiomers. | researchgate.net |

| Substituent on the aniline nitrogen | Coupling with a chiral amine or subsequent modification. | Altered pharmacological profile and metabolic stability of stereoisomers. | researchgate.net |

Development of Probes for Biological Research

Chemical probes are essential tools for elucidating the biological function of proteins and for identifying new drug targets. This compound derivatives can be functionalized to serve as probes for biological research.

Fluorescent probes can be created by attaching a fluorophore to the core scaffold. These probes can be used in fluorescence microscopy and other imaging techniques to visualize the localization of the molecule within cells and tissues. Thiophene-derivatized fluorescent benzamides have been investigated as potential probes for histone deacetylases, indicating the utility of the thiophene carboxamide scaffold in probe development. The design of such a probe would involve selecting a suitable fluorophore and a linker that does not interfere with the binding of the core molecule to its target.

Affinity-based probes can be developed for target identification and validation. This typically involves incorporating a reactive group (for covalent labeling) or a tag (for affinity purification) into the molecule. For example, a photo-reactive group such as a diazirine or an azide (B81097) could be introduced to allow for photo-affinity labeling of the target protein upon UV irradiation. Subsequent proteomic analysis can then identify the protein(s) that have been covalently labeled. The synthesis of such probes requires careful consideration of the position of the tag or reactive group to ensure that it does not disrupt the key binding interactions of the parent molecule. The general principles of chemical proteomics, including probe synthesis and target fishing, provide a roadmap for how this compound could be adapted for these applications. nih.gov

| Probe Type | Functionalization Strategy | Application | Reference |

| Fluorescent Probe | Covalent attachment of a fluorophore. | Cellular imaging and localization studies. | researchgate.net |

| Affinity-Based Probe | Incorporation of a reactive group (e.g., diazirine) or an affinity tag (e.g., biotin). | Target identification and validation through photo-affinity labeling or pull-down assays. | nih.gov |

Emerging Research Applications Non Biological/non Clinical

Applications in Materials Science

The exploration of N-(4-Aminophenyl)thiophene-3-carboxamide and its derivatives in materials science is an expanding field, with significant potential in the development of advanced organic materials.

While direct applications of this compound in organic semiconductors and photovoltaics are still emerging, the foundational components of its structure—the thiophene (B33073) ring and amide linkage—are well-established in this field. Thiophene-based compounds are integral to the design of organic electronic materials due to their excellent charge transport properties and environmental stability.

Recent research has focused on incorporating amide groups into thiophene-based structures to create novel hole-transporting materials (HTMs) for perovskite solar cells. A study on D-π-A-π-D type HTMs, where thiophene derivatives act as the acceptor core and amide groups serve as bridges, has demonstrated that the inclusion of the amide linkage can lead to materials with desirable HOMO energy levels and excellent band alignment with the perovskite layer. acs.org These findings suggest that this compound could serve as a valuable precursor or building block for more complex molecules with tailored electronic properties for photovoltaic applications. The presence of the aminophenyl group offers a site for further functionalization, allowing for the fine-tuning of the molecule's electronic and physical properties to optimize performance in organic solar cells.

The charge transport properties of organic semiconductors are critically influenced by their molecular structure and intermolecular interactions. Studies on molecules with phenyl and thienyl substituents have shown that subtle geometric differences can significantly impact reorganization energy and the overlap of molecular orbitals, which in turn dictate carrier mobilities. nih.gov The specific arrangement of the phenyl and thiophene moieties in this compound could therefore be systematically modified to enhance its charge transport characteristics for applications in organic thin-film transistors (OTFTs).

Table 1: Potential Photovoltaic Properties of Thiophene-Amide Derivatives

| Property | Significance in Photovoltaics | Potential Contribution of this compound |

| Hole Mobility | Efficient transport of positive charge carriers to the electrode. | The thiophene core is known to facilitate hole transport. |

| HOMO Energy Level | Determines the open-circuit voltage (Voc) of the solar cell. | The amide and aminophenyl groups can be modified to tune the HOMO level for better device performance. |

| Band Gap | Influences the absorption spectrum and light-harvesting efficiency. | Functionalization of the aminophenyl group can alter the band gap. |

| Film Morphology | Affects charge separation and transport at interfaces. | The amide group can influence molecular packing and film formation. |

The field of liquid crystals has seen an increasing interest in thiophene-based molecules due to their rigid, linear structure which is conducive to the formation of mesophases. While specific studies on the liquid crystalline properties of this compound are not yet prevalent, research on analogous structures provides strong indications of its potential in this area.

For instance, the synthesis and investigation of new five-membered heterocyclic compounds containing thiazole (B1198619) and thiadiazol rings have demonstrated that the presence of such heterocyclic units, combined with factors like hydrogen bonding and the length of terminal alkoxy chains, can induce liquid crystallinity. The amide linkage in this compound is capable of forming strong intermolecular hydrogen bonds, a key factor in promoting the ordered molecular arrangements required for liquid crystal phases.

Furthermore, studies on calamitic liquid crystals that incorporate both Schiff base and thiophene units have shown that modifications to the terminal groups can lead to the emergence of nematic and smectic phases. orientjchem.org The aminophenyl group in this compound provides a convenient point for the attachment of various terminal moieties, such as alkoxy chains, which could be used to systematically investigate and control the mesomorphic behavior of its derivatives.

Table 2: Factors Influencing Liquid Crystalline Behavior of Thiophene Derivatives

| Structural Feature | Influence on Liquid Crystal Properties | Relevance to this compound |

| Molecular Shape | Anisotropy in shape (rod-like or disc-like) promotes mesophase formation. | The thiophene and phenyl rings provide a rigid, elongated core. |

| Intermolecular Forces | Dipole-dipole interactions and hydrogen bonding enhance molecular ordering. | The amide group is a strong hydrogen bond donor and acceptor. |

| Terminal Groups | Length and nature of terminal groups (e.g., alkoxy chains) affect phase transition temperatures. | The aminophenyl group allows for easy introduction of various terminal substituents. |

| Core Structure | The rigidity and linearity of the central core are crucial. | The thiophene-carboxamide core provides the necessary rigidity. |

The ability of this compound to form well-defined supramolecular structures through non-covalent interactions makes it a compound of interest in the field of crystal engineering. The interplay of hydrogen bonding, π-π stacking, and other weak interactions can be harnessed to construct ordered molecular assemblies with specific functionalities.

A key feature of this molecule is the presence of both N-H (from the amide and amino groups) and C=O (from the amide) functionalities, which are excellent hydrogen bond donors and acceptors, respectively. Crystal structure analyses of related thiophene carboxamide derivatives have revealed the formation of extensive intermolecular N—H⋯O hydrogen bonds, which link molecules into chains or more complex networks. nih.gov These hydrogen bonding motifs play a crucial role in determining the crystal packing and, consequently, the material's bulk properties.

In addition to hydrogen bonding, weak C—H⋯π interactions between the thiophene and phenyl rings can also contribute to the stability of the crystal lattice. nih.gov By systematically modifying the substituents on the phenyl ring, it is possible to tune these interactions and engineer the crystal packing in a predictable manner. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing insights into the dominant forces driving the supramolecular assembly. nih.gov

The aminophenyl group also opens up possibilities for co-crystallization with other molecules, leading to the formation of multi-component crystals with tailored properties. This approach is central to crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical characteristics.

Development of Chemosensors and Biosensors